motuporamine C motuporamine C motuporamine C is a natural product found in Neopetrosia chaliniformis with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1839602
InChI: InChI=1S/C20H41N3/c21-15-13-16-22-17-14-20-23-18-11-9-7-5-3-1-2-4-6-8-10-12-19-23/h3,5,22H,1-2,4,6-21H2/b5-3-
SMILES: C1CCCCN(CCCCC=CCCC1)CCCNCCCN
Molecular Formula: C20H41N3
Molecular Weight: 323.6 g/mol

motuporamine C

CAS No.:

Cat. No.: VC1839602

Molecular Formula: C20H41N3

Molecular Weight: 323.6 g/mol

* For research use only. Not for human or veterinary use.

motuporamine C -

Specification

Molecular Formula C20H41N3
Molecular Weight 323.6 g/mol
IUPAC Name N'-[3-[(10Z)-1-azacyclopentadec-10-en-1-yl]propyl]propane-1,3-diamine
Standard InChI InChI=1S/C20H41N3/c21-15-13-16-22-17-14-20-23-18-11-9-7-5-3-1-2-4-6-8-10-12-19-23/h3,5,22H,1-2,4,6-21H2/b5-3-
Standard InChI Key QZTGAWRWGLYJLH-HYXAFXHYSA-N
Isomeric SMILES C1CCCCN(CCCC/C=C\CCC1)CCCNCCCN
SMILES C1CCCCN(CCCCC=CCCC1)CCCNCCCN
Canonical SMILES C1CCCCN(CCCCC=CCCC1)CCCNCCCN

Introduction

Biological Activities and Mechanisms

Anti-Invasive Properties

Motuporamine C has been identified as a micromolar inhibitor of basement membrane invasion by multiple cancer cell lines, including MDA-231 breast carcinoma, PC-3 prostate carcinoma, and U-87 and U-251 glioma cells. This anti-invasive activity occurs with minimal effects on cell proliferation or cytotoxicity, suggesting a specific mechanism targeting cellular motility rather than general cellular functions .

The compound inhibits cell migration in monolayer cultures and disrupts actin-mediated membrane ruffling at the leading edge of lamellae. Additionally, motuporamine C reduces β1-integrin activation, suggesting interference with "inside-out" signaling pathways that regulate integrin function and cellular adhesion .

Effects on Neuronal Outgrowth

One of the most thoroughly characterized effects of motuporamine C is its robust inhibition of neuronal outgrowth. Studies have demonstrated that this compound inhibits chick neurite outgrowth in a dose-dependent manner, inducing growth cone collapse followed by neurite retraction. This effect is reversible, as growth cones re-extend lamellipodial and filopodial processes and re-establish motility after removal of the compound .

The neuronal effects of motuporamine C appear to be mediated through upregulation of active Rho-GTP. Experiments using Rho and Rho-associated kinase inhibitors indicate that the Rho pathway plays a critical role in motuporamine C-mediated growth cone collapse. These findings position motuporamine C as a valuable tool for studying the intracellular mechanisms governing growth cone motility and neuronal development .

Anti-Angiogenic Activity

Motuporamine C demonstrates significant inhibition of angiogenesis in both in vitro sprouting assays with human endothelial cells and in vivo chick chorioallantoic membrane assays. This anti-angiogenic effect, combined with its anti-invasive properties, suggests potential applications in cancer therapy by simultaneously targeting both tumor cell invasion and tumor-induced neovascularization .

Comparative Effects of Motuporamine C

Dose-Dependent Effects on Neuronal Systems

Motuporamine C demonstrates clear dose-dependent effects on neuronal outgrowth, with higher concentrations producing more pronounced inhibition. The table below summarizes the key neuronal effects observed with motuporamine C treatment:

EffectObservationMechanism
Neurite outgrowth inhibitionDose-dependent reductionRho pathway activation
Growth cone collapseComplete retraction of processesUpregulation of active Rho-GTP
ReversibilityRe-extension of processes after removalTemporary pathway activation
SpecificityTargets motility rather than viabilityFocused effect on cytoskeletal dynamics

Comparison with Other Anti-Motility Compounds

Unlike many other anti-cancer compounds that primarily target cell proliferation, motuporamine C specifically inhibits cellular migration with minimal effects on proliferation. This suggests that motuporamine C and similar compounds may have distinct cellular targets compared to conventional chemotherapeutic agents .

Synthesis and Structural Characteristics

Structure-Activity Relationships

The biological activity of motuporamine C is closely tied to its structural features. The macrocyclic ring provides a conformational constraint that positions the polyamine side chain for optimal interaction with biological targets. The polyamine portion, containing multiple nitrogen atoms that can be protonated at physiological pH, likely contributes to the compound's ability to interact with cellular components and signaling pathways .

Research Applications

As a Tool in Neuroscience

Motuporamine C's robust and reversible effects on neuronal outgrowth make it a valuable research tool for investigating the molecular mechanisms underlying neuronal motility. Its specific action through the Rho pathway provides a means to selectively modulate this signaling cascade in experimental settings .

Cancer Research Applications

The compound's ability to inhibit tumor cell invasion and angiogenesis positions it as a potential lead for developing novel anti-metastatic therapies. Unlike conventional cytotoxic agents, motuporamine C targets the processes specifically involved in cancer spreading without substantially affecting cell viability, potentially offering a more selective approach to preventing metastasis .

Antimicrobial Research

The related compound dihydromotuporamine C has shown promise in enhancing antibiotic efficacy against resistant Gram-negative bacteria. This suggests potential applications in addressing the growing problem of antibiotic resistance, particularly through inhibition of bacterial efflux pump mechanisms .

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